Desamino Glufosinate-d3 chemical structure and properties
Desamino Glufosinate-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Desamino Glufosinate-d3. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled standards.
Chemical Structure and Properties
Desamino Glufosinate-d3, also known as 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, is the deuterated form of Desamino Glufosinate (B12851), a metabolite of the herbicide Glufosinate.[1][2] The incorporation of three deuterium (B1214612) atoms on the methyl group results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.[3]
Below is a diagram of the chemical structure of Desamino Glufosinate-d3.
Caption: Chemical structure of Desamino Glufosinate-d3.
Physicochemical Properties
The following table summarizes the key chemical and physical properties of Desamino Glufosinate-d3. While some of these are experimentally determined, others are computed predictions.
| Property | Value | Source |
| Chemical Name | 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid | [1] |
| CAS Number | 1794938-71-8 | [1][2] |
| Molecular Formula | C5H8D3O4P | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Accurate Mass | 169.06 Da | [1] |
| Appearance | White Solid | |
| SMILES | C(CCC(O)=O)P(C([2H])([2H])[2H])(=O)O | [1] |
| InChI | InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 | [1] |
| XLogP3 (Computed) | -1.3 | [4] |
| Topological Polar Surface Area (Computed) | 74.6 Ų | [4] |
| Storage Temperature | +4°C |
Synthesis
A detailed, publicly available synthesis protocol for Desamino Glufosinate-d3 is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of glufosinate and its analogs. The key step would involve the introduction of a trideuteromethyl group.
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a protected 4-bromobutanoic acid derivative and a deuterated phosphinate precursor. The synthesis would likely involve the following key transformations:
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Preparation of a deuterated phosphinate: This could be achieved by reacting a suitable phosphorus precursor with a deuterated Grignard reagent (CD3MgI) or a similar organometallic reagent.
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Arbuzov or Michaelis-Becker reaction: The deuterated phosphinate could then be reacted with a protected 4-halobutanoate ester to form the carbon-phosphorus bond.
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Deprotection: Finally, removal of the protecting groups on the carboxyl and phosphinyl moieties would yield Desamino Glufosinate-d3.
Researchers aiming to synthesize this compound would need to consult literature on the synthesis of phosphinic acids and isotopically labeled compounds for detailed experimental conditions.
Experimental Protocols: Analytical Applications
Desamino Glufosinate-d3 is primarily used as an internal standard in analytical methods for the quantification of glufosinate and its metabolites in various matrices, such as soil, water, and biological samples. Its use helps to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the analysis.
BASF Analytical Method R0085/01
A key analytical method that utilizes a deuterated internal standard for glufosinate analysis is the "BASF Analytical Method R0085/01". This method is designed for the separate determination of the D- and L-enantiomers of glufosinate in soil and water by chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The general workflow for this method is as follows:
Caption: General workflow of the BASF Analytical Method R0085/01.
Methodology Overview:
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Sample Preparation (Water): An aliquot of the water sample is taken, and a known amount of the internal standard (such as a deuterated analog of glufosinate) is added.
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Sample Preparation (Soil): The soil sample is extracted with water. An aliquot of the extract is then fortified with the internal standard.
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Solid Phase Extraction (SPE) Cleanup: The sample (or extract) is passed through an SPE cartridge to remove interfering matrix components.
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Elution: The analytes of interest, including glufosinate and the internal standard, are eluted from the SPE cartridge.
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Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
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Chiral LC-MS/MS Analysis: The prepared sample is injected into a chiral LC system to separate the D- and L-enantiomers of glufosinate. The separated enantiomers and the internal standard are then detected and quantified by a tandem mass spectrometer.
Mode of Action of Glufosinate (Parent Compound)
While Desamino Glufosinate-d3 is a metabolite and used as an analytical standard, understanding the mode of action of the parent compound, glufosinate, is crucial for researchers in the field. Glufosinate is a non-selective herbicide that acts by inhibiting the enzyme glutamine synthetase (GS).[5] This inhibition leads to a cascade of events that are toxic to the plant.
The signaling pathway illustrating the mode of action of glufosinate is depicted below.
Caption: Signaling pathway of glufosinate's mode of action.
Pathway Description:
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Inhibition of Glutamine Synthetase (GS): Glufosinate is a structural analog of glutamate and acts as a competitive inhibitor of glutamine synthetase.[5]
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Ammonia Accumulation: The inhibition of GS blocks the assimilation of ammonia into glutamine, leading to a rapid and toxic accumulation of ammonia in the plant cells.[5]
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Glutamine Depletion: The lack of glutamine synthesis disrupts nitrogen metabolism and the production of other essential amino acids.
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Inhibition of Photosynthesis: The high levels of ammonia and the disruption of amino acid metabolism lead to the inhibition of photosynthesis.
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Generation of Reactive Oxygen Species (ROS): The disruption of photosynthesis and other metabolic processes results in the production of reactive oxygen species, which cause oxidative stress.
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Cell Death: The combined effects of ammonia toxicity, metabolic disruption, and oxidative stress lead to the death of the plant cells.
This guide provides a foundational understanding of Desamino Glufosinate-d3 for its application in research and analytical settings. For specific experimental applications, it is recommended to consult detailed analytical methods and safety data sheets provided by the supplier.
